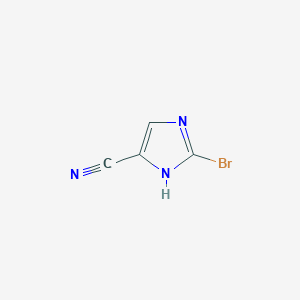

2-bromo-1H-imidazole-5-carbonitrile

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is an imperative structural motif in modern chemical science. nih.govijsrtjournal.com First synthesized by Heinrich Debus in 1858, this planar ring system is soluble in water and other polar solvents. mdpi.com Its prominence stems from a unique combination of properties, including high stability, the capacity for hydrogen bonding, and its presence as a fundamental component in numerous naturally occurring and synthetic molecules. ijsrtjournal.com

In the realm of medicinal chemistry, the imidazole core is a privileged scaffold, frequently incorporated into the design of new therapeutic agents. nih.govirjet.net Its electron-rich character facilitates binding to a variety of biological targets like enzymes and receptors, leading to a broad spectrum of bioactivities. irjet.net Consequently, imidazole derivatives have been extensively developed and investigated for a multitude of therapeutic purposes, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory applications. nih.govmdpi.com The imidazole nucleus is a key structural feature in several essential natural products, such as the amino acid histidine, purines, histamine, and nucleic acids. irjet.netsciencepublishinggroup.com This widespread presence in nature underscores its fundamental role in biological processes and its value as a template for drug discovery. irjet.netsciencepublishinggroup.com

Overview of Halogenated Imidazole Derivatives in Organic Synthesis

Halogenated imidazole derivatives are versatile and highly valuable intermediates in organic synthesis. beilstein-journals.org The incorporation of a halogen atom (such as bromine, chlorine, or iodine) onto the imidazole ring provides a reactive "handle" that allows for a wide array of subsequent chemical modifications. youtube.com

The synthesis of these compounds can be achieved through various methods, including the direct electrophilic halogenation of the imidazole ring or by using N-oxides as precursors. beilstein-journals.orgyoutube.com The regioselectivity of the halogenation is influenced by the reaction conditions and the nature of other substituents on the ring. acs.org Once formed, the carbon-halogen bond can participate in numerous transformations. A primary application is in substitution reactions, where the halogen atom is displaced by a variety of nucleophiles to introduce new functional groups. This reactivity makes halogenated imidazoles key building blocks for constructing more complex molecular architectures and for creating libraries of compounds for screening in drug discovery programs. For instance, brominated imidazoles can undergo metallation followed by reaction with electrophiles to create new carbon-carbon or carbon-heteroatom bonds. youtube.com

Contextual Role of 2-Bromo-1H-imidazole-5-carbonitrile as a Research Target

This compound is a specific, multifunctionalized imidazole derivative that serves as a targeted building block in academic and industrial research. As a member of the halogenated imidazole family, it embodies the synthetic potential discussed previously. Its structure, featuring both a bromine atom at the 2-position and a cyano (nitrile) group at the 5-position, offers two distinct points for chemical elaboration.

The compound's utility lies in its capacity to act as a precursor for more complex heterocyclic structures. The bromine atom can be utilized in cross-coupling reactions or substituted by various nucleophiles, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form new rings. A documented synthesis for this compound involves the debromination of 4-cyano-2,5-dibromoimidazole using sodium iodide, which selectively removes the bromine at the 5-position to yield the target molecule. chemicalbook.com The focused study of such compounds is crucial for advancing synthetic methodologies and for generating novel molecules with potential applications in materials science and medicinal chemistry.

Data for this compound

| Property | Value | Source |

| CAS Number | 1067894-55-6 | chemicalbook.com |

| Molecular Formula | C₄H₂BrN₃ | chemicalbook.com |

| Molecular Weight | 171.98 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-imidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-4-7-2-3(1-6)8-4/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVCSOFXWSOVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1h Imidazole 5 Carbonitrile

Direct Synthesis Approaches

Direct synthesis approaches are a cornerstone in the preparation of 2-bromo-1H-imidazole-5-carbonitrile, offering efficient pathways from readily available starting materials. These methods primarily involve the manipulation of halogenated imidazole (B134444) scaffolds to achieve the desired substitution pattern.

Conversion from Polyhalogenated Imidazole Precursors

A key strategy for the synthesis of this compound involves the selective dehalogenation of a more heavily halogenated imidazole. This approach leverages the differential reactivity of halogen substituents on the imidazole ring.

A notable and specific method for the preparation of this compound is the reaction of 4-cyano-2,5-dibromoimidazole with sodium iodide. In this reaction, one of the bromine atoms is selectively removed, leading to the desired product. A described procedure involves stirring a mixture of 4-cyano-2,5-dibromoimidazole and cyclohexyl acetate (B1210297) at ordinary temperature, followed by the addition of sodium iodide. The reaction mixture is then heated to facilitate the dehalogenation process.

The efficiency of the conversion of 4-cyano-2,5-dibromoimidazole to this compound is highly dependent on the reaction parameters. In a specific example, the reaction was conducted by heating the mixture to 105°C for 12 hours under a nitrogen stream. Following the heating period, the reaction was cooled under an ice bath for one hour. Analysis via HPLC confirmed the formation of the product with a conversion rate of 65.3%. The final product was isolated and purified by silica (B1680970) gel chromatography using an ethyl acetate/hexane system, yielding the crystalline 2-bromo-4-cyanoimidazole (an alternative nomenclature for this compound) with a yield of 61.2%.

| Parameter | Condition |

| Reactants | 4-Cyano-2,5-dibromoimidazole, Sodium Iodide |

| Solvent | Cyclohexyl acetate |

| Temperature | 105°C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen stream |

| Work-up | Ice cooling, Concentration under reduced pressure, Silica gel chromatography |

| Conversion | 65.3% |

| Yield | 61.2% |

Regioselective Functionalization Strategies for Imidazole Scaffolds

The synthesis of this compound can also be envisioned through a stepwise functionalization of the imidazole core. This involves the sequential and regioselective introduction of the bromo and cyano groups onto the imidazole ring.

Bromination at the C-2 Position

The introduction of a bromine atom at the C-2 position of an imidazole ring is a common transformation in imidazole chemistry. The C-2 position is generally susceptible to electrophilic attack, particularly when the nitrogen atoms are unprotected. Various brominating agents, such as N-bromosuccinimide (NBS) or bromine, can be employed. The regioselectivity of this reaction can be influenced by the presence of other substituents on the imidazole ring and the reaction conditions. For an imidazole already bearing a cyano group at the C-5 position, direct bromination would need to be controlled to favor substitution at the C-2 position.

Introduction of Carbonitrile Functionality at the C-5 Position

The introduction of a carbonitrile (cyano) group at the C-5 position of a 2-bromoimidazole scaffold represents another key regioselective functionalization. This transformation can potentially be achieved through several synthetic methods. One common approach for introducing a cyano group onto a heterocyclic ring is through a nucleophilic substitution reaction where a halogen atom is displaced by a cyanide salt, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN), often in the presence of a palladium catalyst (e.g., in a Rosenmund-von Braun reaction). The success of such a reaction would depend on the relative reactivity of the C-5 position and the stability of the 2-bromoimidazole core under the reaction conditions.

General Synthetic Routes Applicable to Imidazole Scaffolds

The imidazole core is a common motif in numerous biologically active compounds and functional materials. Consequently, a variety of robust synthetic methods have been developed for its construction and functionalization. These can be broadly categorized into three main approaches: cyclization reactions for de novo ring formation, post-cyclization modifications, and multicomponent reactions.

Cyclization Reactions for De Novo Imidazole Ring Formation

De novo synthesis of the imidazole ring involves the condensation and cyclization of acyclic starting materials to form the five-membered ring. These methods are highly versatile, allowing for the introduction of various substituents at different positions of the imidazole core.

One of the oldest and most well-known methods is the Debus-Radziszewski imidazole synthesis , which is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form the imidazole ring. wikipedia.org The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to close the ring. wikipedia.org

Other cyclization strategies include the reaction of α-haloketones with amidines, the condensation of α-dicarbonyl compounds with aldehydes in the presence of a nitrogen source like ammonium (B1175870) acetate, and the cyclization of α-aminoketones with cyanates or related reagents. More complex, multi-step sequences can also be employed to build highly functionalized imidazole rings, sometimes involving the use of specialized reagents like Fischer carbene complexes in reactions with 1,4-diazafulvenes to generate fused imidazole systems. nih.gov

Post-Cyclization Substitution and Derivatization on Pre-formed Imidazole Rings

Once the imidazole ring is formed, its functionalization can be achieved through various substitution and derivatization reactions. This approach is particularly useful for introducing sensitive functional groups or for creating libraries of related compounds from a common intermediate.

Halogenation is a common post-cyclization modification. For instance, direct bromination of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS). However, controlling the regioselectivity of such reactions can be challenging, sometimes leading to poly-brominated products. google.com

A specific example relevant to the synthesis of the target compound involves the selective de-bromination of a poly-brominated imidazole. A known synthetic route to this compound starts from 4-cyano-2,5-dibromoimidazole. chemicalbook.com By treating this dibromo-compound with sodium iodide in cyclohexyl acetate, a selective reduction occurs, removing the bromine atom at the 5-position to yield the desired this compound. chemicalbook.com This highlights how post-cyclization modification can be a crucial step in obtaining a specific substitution pattern.

Other post-cyclization reactions include N-alkylation or N-acylation at the imidazole nitrogen, and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds at halogenated positions. beilstein-journals.orgnih.gov

Multicomponent Reaction (MCR) Approaches to Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials react in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. acs.orgrsc.orgnih.govtandfonline.com MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The aforementioned Debus-Radziszewski synthesis is a classic example of an MCR for imidazole synthesis. wikipedia.org Modern variations of this and other MCRs often utilize catalysts, such as copper salts, to improve yields and reaction conditions. rsc.orgrsc.org For example, a copper-catalyzed three-component reaction of a benzil (B1666583) derivative, an aldehyde, and ammonium acetate can efficiently produce 2,4,5-trisubstituted imidazoles. rsc.orgrsc.org

These reactions offer a powerful tool for the one-pot synthesis of highly substituted imidazoles from readily available starting materials, making them a cornerstone of modern heterocyclic chemistry. acs.orgtandfonline.com

Purification and Isolation Techniques for the Target Compound and its Intermediates

The purification and isolation of the final product and any synthetic intermediates are critical steps to ensure the desired compound is obtained with high purity. For imidazole derivatives, including this compound, standard chromatographic techniques are commonly employed.

In the specific synthesis of this compound from 4-cyano-2,5-dibromoimidazole, the crude product obtained after the reaction is purified by silica gel chromatography . chemicalbook.com A solvent system of ethyl acetate/hexane is used to elute the product from the silica gel column. chemicalbook.com Following chromatography, the solvent is removed under reduced pressure (vaporized) to yield the final product as a solid. chemicalbook.com High-Performance Liquid Chromatography (HPLC) can also be used to analyze the reaction progress and confirm the formation of the desired product. chemicalbook.com

The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility. For crystalline solids, recrystallization can be an effective method for achieving high purity.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1h Imidazole 5 Carbonitrile

Reactivity of the Bromine Substituent at C-2

The bromine atom at the C-2 position of the imidazole (B134444) ring is a key site for functionalization. Its reactivity is primarily governed by nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C-2 position of the imidazole ring is susceptible to attack by nucleophiles, leading to the displacement of the bromine atom. The electron-withdrawing effect of the cyano group at C-5 enhances the electrophilicity of the C-2 carbon, facilitating these substitution reactions.

While specific studies on 2-bromo-1H-imidazole-5-carbonitrile are limited, the reactivity of similar bromoimidazole derivatives provides insight into its expected behavior. For the isomeric compound, 5-bromo-1H-imidazole-2-carbonitrile, nucleophilic substitution of the bromine atom has been demonstrated with various nucleophiles. It is anticipated that this compound would undergo analogous reactions.

For instance, reactions with amines are expected to yield 2-amino-1H-imidazole-5-carbonitrile derivatives. Similarly, treatment with thiols would likely lead to the formation of 2-thioether-substituted imidazoles. The use of alkoxides as nucleophiles would result in the corresponding 2-alkoxy-1H-imidazole-5-carbonitriles. The general conditions for such reactions typically involve heating the bromoimidazole with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Table 1: Representative Nucleophilic Substitution Reactions on Bromoimidazoles (Analogous Systems)

| Nucleophile | Reagent/Conditions | Expected Product with this compound |

| Amine | NH₃ (aq.), DMF, 80°C | 2-Amino-1H-imidazole-5-carbonitrile |

| Thiol | NaSH, DMSO, 60°C | 2-Mercapto-1H-imidazole-5-carbonitrile |

| Alkoxide | NaOMe, MeOH, reflux | 2-Methoxy-1H-imidazole-5-carbonitrile |

Data is inferred from the reactivity of 5-bromo-1H-imidazole-2-carbonitrile and general principles of nucleophilic aromatic substitution on halogenated imidazoles.

The mechanism of nucleophilic substitution on halogenated imidazoles generally proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) pathway. This mechanism involves the initial attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group at the C-5 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the imidazole ring is restored, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)

The bromine atom at the C-2 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is anticipated that this compound would readily participate in Sonogashira coupling reactions in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This would provide a route to 2-alkynyl-1H-imidazole-5-carbonitriles, which are valuable intermediates for further synthetic transformations.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govnih.gov this compound is expected to be a suitable substrate for Suzuki coupling with various aryl or vinyl boronic acids or their esters. This reaction would yield 2-aryl- or 2-vinyl-1H-imidazole-5-carbonitriles, allowing for the introduction of diverse substituents at the C-2 position. The reaction is typically carried out using a palladium catalyst and a base in a suitable solvent system. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org this compound could be coupled with various organostannanes under palladium catalysis to form new carbon-carbon bonds. wikipedia.org This method offers a complementary approach to the Suzuki coupling for the synthesis of substituted imidazoles.

Table 2: Expected Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-1H-imidazole-5-carbonitrile |

| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | 2-Aryl/Vinyl-1H-imidazole-5-carbonitrile |

| Stille | Organostannane | Pd catalyst | 2-Aryl/Vinyl-1H-imidazole-5-carbonitrile |

These reactions are predicted based on the general reactivity of aryl bromides in these coupling reactions.

Reactivity of the Carbonitrile Functional Group at C-5

The carbonitrile (cyano) group at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemguide.co.ukucalgary.ca Heating this compound with an aqueous acid, such as hydrochloric acid, would be expected to yield 2-bromo-1H-imidazole-5-carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. ucalgary.ca

Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) would initially produce the sodium salt of the carboxylic acid, from which the free carboxylic acid can be liberated by acidification. libretexts.orgchemguide.co.uk This transformation provides a route to another important class of imidazole derivatives with potential applications in medicinal chemistry and materials science. The general mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to form the amide and subsequently the carboxylic acid. chemistrysteps.com

Reduction to Amine Derivatives

The reduction of the nitrile group in this compound to its corresponding amine, (2-bromo-1H-imidazol-5-yl)methanamine, is a key transformation for introducing a reactive aminomethyl side chain. This conversion opens up possibilities for further functionalization and the synthesis of a variety of derivatives. Several reducing agents and methodologies can be employed for this purpose.

Commonly used hydride reagents like lithium aluminum hydride (LiAlH₄) are effective in reducing nitriles to primary amines. researchgate.net However, the use of milder and more selective reagents is often preferred to avoid potential side reactions, especially given the presence of the bromo substituent and the acidic N-H proton on the imidazole ring.

A notable method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. This catalytic system has proven effective for the reduction of a wide array of nitriles to their corresponding primary amines under mild conditions. researchgate.net An advantage of this method is its tolerance to various functional groups and its reduced toxicity compared to other catalytic systems. researchgate.net

Another approach utilizes borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (B-THF) or borane-dimethyl sulfide (B99878) (BMS), which are also known to efficiently reduce nitriles. organic-chemistry.org Additionally, ammonia (B1221849) borane has been shown to reduce a range of nitriles to primary amines under thermal conditions without the need for a catalyst. organic-chemistry.org

The resulting (2-bromo-1H-imidazol-5-yl)methanamine is a valuable intermediate. The primary amine functionality can undergo a multitude of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases, which can be further reduced to secondary amines.

Table 1: Selected Reagents for Nitrile Reduction

| Reagent/System | Description |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles. researchgate.net |

| Nickel Boride (NiCl₂/NaBH₄) | A catalytic system for the mild and selective reduction of nitriles. researchgate.net |

| Borane Complexes (B-THF, BMS) | Efficient reagents for the reduction of nitriles to primary amines. organic-chemistry.org |

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool in organic synthesis. msu.edulibretexts.org These reactions are characterized by their high stereospecificity and are generally unaffected by solvent changes or the presence of radical initiators. msu.edu The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgslideshare.net

For this compound, the imidazole ring and the cyano group can potentially participate in various pericyclic reactions. The imidazole ring, with its π-electron system, can act as a component in cycloaddition reactions. slideshare.net For instance, the Diels-Alder reaction, a [4π+2π] cycloaddition, is a well-known example where a conjugated diene reacts with a dienophile to form a six-membered ring. msu.edu While the imidazole ring itself is aromatic and less prone to act as a diene, certain derivatives or reaction conditions might facilitate its participation in such transformations.

The nitrile group can also be involved in cycloaddition reactions. For example, in 1,3-dipolar cycloadditions, the nitrile can act as a dipolarophile, reacting with a 1,3-dipole such as an azomethine ylide to form a five-membered heterocyclic ring. acs.org Intramolecular versions of these reactions are particularly useful for constructing complex fused and bridged ring systems. acs.org

Electrocyclic reactions, which involve the intramolecular cyclization of a conjugated π-system, are another class of pericyclic reactions. libretexts.orglibretexts.org These reactions can be either ring-closing or ring-opening. While less common for simple imidazoles, appropriately substituted derivatives of this compound could potentially undergo such transformations under thermal or photochemical conditions. researchgate.net

The stereochemical outcome of pericyclic reactions is a key feature and can often be predicted using principles such as the Woodward-Hoffmann rules or frontier molecular orbital (FMO) theory. libretexts.orgresearchgate.net

Reactivity of the Imidazole Nitrogen Atoms (N-H and N-Substituted Analogues)

The presence of two nitrogen atoms in the imidazole ring of this compound imparts a unique reactivity profile, allowing for a range of transformations at these positions.

The nitrogen atoms of the imidazole ring can be readily alkylated and acylated. N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers, and the product ratio is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nzreddit.com

In basic media, the reaction proceeds through the deprotonated imidazole anion. Electron-withdrawing groups, such as the bromo and cyano groups in this compound, decrease the electron density on the nitrogen atoms. The inductive effect of these substituents is significant, and alkylation tends to occur at the nitrogen atom further away from the electron-withdrawing group. otago.ac.nz Steric hindrance also plays a crucial role; bulkier substituents and alkylating agents favor reaction at the less sterically hindered nitrogen. otago.ac.nz

Under neutral conditions, the situation is more complex due to the tautomeric equilibrium of the imidazole ring. otago.ac.nz For imidazoles with electron-withdrawing substituents, the tautomer with the substituent at the 4-position is often dominant. otago.ac.nznih.gov This tautomer, although less reactive, can influence the product distribution. otago.ac.nz

Acylation reactions generally occur at the more nucleophilic nitrogen atom and are also subject to steric and electronic effects.

Table 2: Factors Influencing N-Alkylation Regioselectivity

| Factor | Influence on Regioselectivity |

|---|---|

| Substituent Electronic Effects | Electron-withdrawing groups direct alkylation to the more remote nitrogen in basic media. otago.ac.nz |

| Steric Hindrance | Bulky substituents and alkylating agents favor reaction at the less hindered nitrogen. otago.ac.nz |

| Reaction Conditions | The use of basic or neutral conditions can alter the reaction pathway and product distribution. otago.ac.nz |

| Tautomeric Equilibrium | In neutral conditions, the predominant tautomer can influence the regiochemical outcome. otago.ac.nznih.gov |

The imidazole ring is amphoteric, meaning it can act as both a base and an acid. nih.gov The pKa value for the deprotonation of the N-H proton in unsubstituted imidazole is approximately 14.9, while the pKa of its conjugate acid (the imidazolium (B1220033) ion) is about 7.0. chemicalbook.com

The presence of electron-withdrawing substituents like the bromo and cyano groups in this compound significantly impacts these acid-base properties. These groups increase the acidity of the N-H proton, making it easier to deprotonate. nih.govchemicalbook.com For example, 4(5)-nitroimidazole has a pKa of 9.3, which is considerably lower than that of imidazole. nih.govchemicalbook.com

The protonation state of the imidazole ring has a profound effect on its reactivity. The deprotonated imidazolide (B1226674) anion is a much stronger nucleophile than the neutral imidazole and is highly reactive towards electrophiles in alkylation and acylation reactions. otago.ac.nz Conversely, the protonated imidazolium cation is deactivated towards electrophilic attack but may be more susceptible to certain nucleophilic reactions.

The ability to predict the pKa values of substituted imidazoles is crucial for understanding their biological activity and for designing synthetic strategies. acs.orgacs.org Computational methods, such as those based on density functional theory, have been successfully employed to calculate the pKa values of substituted imidazoles with reasonable accuracy. acs.org

Regioselectivity and Stereoselectivity in Complex Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are critical for the synthesis of complex molecules with well-defined three-dimensional structures.

Regioselectivity, the preference for reaction at one position over another, is a key consideration in many transformations of this molecule. As discussed in the context of N-alkylation, the electronic and steric effects of the bromo and cyano substituents play a major role in directing incoming reagents to a specific nitrogen or carbon atom. otago.ac.nznih.gov For instance, in the synthesis of polysubstituted imidazoles, sequential C-H arylation can be achieved with high regioselectivity by employing directing groups. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.org This is particularly important when new chiral centers are created during a reaction. For example, in the C(2)-vinylation of 1-substituted imidazoles, high stereoselectivity can be achieved, leading predominantly to the (Z)-isomer. nih.gov Similarly, in transition-metal-catalyzed reactions, such as the enantioselective synthesis of chiral enynyl amines, the choice of chiral ligands is crucial for controlling the stereochemical outcome. acs.org

The development of synthetic methods that provide high levels of both regio- and stereocontrol is a major focus in modern organic chemistry. nih.gov For complex transformations involving this compound, a deep understanding of the interplay between substrate structure, reagent properties, and reaction conditions is necessary to achieve the desired selectivity.

Influence of Substituents on Reaction Profiles

The bromo and cyano substituents on the imidazole ring of this compound exert a profound influence on its reactivity and the reaction profiles of its transformations. These effects are a combination of inductive and resonance effects, as well as steric factors.

Electronically, both the bromine atom and the cyano group are electron-withdrawing. This has several consequences:

Acidity: The N-H proton becomes more acidic, facilitating deprotonation. nih.govchemicalbook.com

Nucleophilicity: The nitrogen atoms become less nucleophilic, affecting the rate of alkylation and acylation reactions. otago.ac.nz

Aromaticity: Substituents can influence the aromaticity of the imidazole ring, which in turn affects its stability and reactivity. acs.orgaip.org Electron-withdrawing groups can have a significant impact on the electronic structure of the ring. acs.org

Sterically, the substituents can hinder the approach of reagents to adjacent positions, influencing the regioselectivity of reactions. otago.ac.nz This is particularly relevant in N-alkylation and in reactions involving substitution at the carbon atoms of the imidazole ring.

The nature of the substituents also dictates the types of reactions that are possible. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. benchchem.com

The interplay of these substituent effects allows for the fine-tuning of the reactivity of the this compound core, enabling its use as a versatile building block in the synthesis of a wide range of functionalized imidazole derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2-bromo-1H-imidazol-5-yl)methanamine |

| 1,3-dipole |

| 1-substituted imidazoles |

| This compound |

| 4(5)-nitroimidazole |

| azomethine ylide |

| borane-dimethyl sulfide |

| borane-tetrahydrofuran |

| lithium aluminum hydride |

| nickel(II) chloride |

Derivatization and Functionalization Strategies Based on 2 Bromo 1h Imidazole 5 Carbonitrile

Synthesis of Novel Imidazole (B134444) Derivatives for Structure-Property Elucidation

The imidazole core is a fundamental component in numerous biologically active compounds, prized for its ability to engage in various biological interactions. nih.gov The synthesis of novel derivatives from 2-bromo-1H-imidazole-5-carbonitrile is a key strategy for exploring and optimizing these interactions. By systematically altering the substituents on the imidazole ring, researchers can fine-tune the molecule's electronic and steric properties, which in turn influences its biological activity and physical characteristics. nih.govnih.gov

One common approach involves the Suzuki-Miyaura coupling reaction, a powerful method for creating carbon-carbon bonds. For instance, coupling 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole, a key intermediate in the synthesis of more complex molecules. thieme-connect.de This reaction demonstrates how the bromine atom serves as a handle for introducing aryl groups, a common motif in pharmacologically active compounds.

Another strategy focuses on building upon the existing imidazole framework. The synthesis of imidazole-based molecular hybrids and conjugates has emerged as a promising avenue for developing new therapeutic agents. nih.gov This involves linking the imidazole core to other pharmacophoric units, potentially leading to compounds with enhanced or novel biological activities. The versatility of the imidazole scaffold allows for the creation of a wide array of derivatives, each with the potential for unique structure-property relationships.

Targeted Modification at the Bromine Position

The bromine atom at the 2-position of the imidazole ring is a primary site for targeted modification. Its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions make it an ideal anchor point for introducing a wide range of functional groups.

Furthermore, the bromine atom is an excellent participant in metal-catalyzed cross-coupling reactions. As previously mentioned, the Suzuki-Miyaura coupling is a widely used technique. Other important cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig reactions, can also be employed to form carbon-carbon and carbon-heteroatom bonds, respectively. These reactions provide access to a vast chemical space of derivatives that would be difficult to synthesize through other means.

Chemical Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the 5-position of the imidazole ring offers another avenue for derivatization. This functional group can undergo a variety of chemical transformations to yield other valuable functionalities. mdpi.com

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. For example, the hydrolysis of 5-bromo-1H-imidazole-2-carbonitrile with sodium hydroxide (B78521) in hydrogen peroxide yields 5-bromo-1H-imidazole-2-carboxylic acid. This conversion is significant as carboxylic acids are important functional groups in many drug molecules, often involved in binding to biological targets.

The nitrile group can also participate in cyclization reactions to form more complex heterocyclic systems. This strategy allows for the construction of fused-ring systems, which can lead to compounds with rigid conformations and unique biological activities. Additionally, the nitrile can be reduced to an amine, providing a site for further functionalization through acylation or alkylation.

N-Substitution for Modified Imidazole Architectures

Modification of the imidazole ring at the nitrogen atom (N-substitution) is a critical strategy for altering the physicochemical and biological properties of the resulting compounds. nih.govimp.kiev.ua Alkylation of the imidazole nitrogen can introduce lipophilic groups, which can enhance membrane permeability and alter the molecule's pharmacokinetic profile. imp.kiev.ua

For example, the methylation of 5-bromo-2-methyl-1H-imidazole can lead to the formation of two regioisomers: 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de The separation of these isomers is crucial as they may exhibit different biological activities. This highlights the importance of controlling the regioselectivity of N-substitution reactions.

Exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) through Systematic Derivatization

The systematic derivatization of this compound is fundamental to establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR). mdpi.comnih.gov By creating a library of related compounds with specific, incremental changes, researchers can correlate structural modifications with changes in biological activity or physical properties.

For example, a study on imidazole-coumarin conjugates revealed that the potency and selectivity against the hepatitis C virus were significantly influenced by the substituent on the coumarin (B35378) nucleus (e.g., Cl, F, Br, Me, OMe) and the presence of a hydrogen atom at the N(1) position of the imidazole ring. mdpi.com This type of analysis provides valuable insights for the rational design of more effective antiviral agents.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-bromo-1H-imidazole-5-carbonitrile, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments would be required for a full structural assignment.

¹H NMR for Proton Environments

The ¹H NMR spectrum would be expected to show signals for the two protons in the molecule: the N-H proton of the imidazole (B134444) ring and the C-H proton at the 4-position.

N-H Proton: This signal would likely appear as a broad singlet at a downfield chemical shift, characteristic of acidic protons. Its exact position would be highly dependent on the solvent used and the concentration of the sample due to hydrogen bonding.

C4-H Proton: This proton would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the surrounding electronegative nitrogen atoms and the bromine atom.

Without experimental data, precise chemical shifts cannot be reported.

¹³C NMR for Carbon Skeleton Analysis

A proton-decoupled ¹³C NMR spectrum would provide information about the carbon framework of the molecule. For this compound, three distinct signals would be expected, corresponding to the three carbon atoms of the imidazole ring, plus a signal for the carbon of the nitrile group.

C2, C4, C5: The chemical shifts of these carbons would be influenced by the attached substituents (bromine, nitrile) and the nitrogen atoms within the ring. The carbon bearing the bromine (C2) would be expected to be significantly shifted. The carbon attached to the nitrile group (C5) and the C4 carbon would also have characteristic shifts.

Nitrile Carbon (-CN): The carbon of the nitrile functional group typically appears in a distinct region of the ¹³C NMR spectrum, generally between 110 and 125 ppm.

A data table of predicted or experimental chemical shifts cannot be generated due to a lack of available information.

Multinuclear NMR for Heteroatom Characterization (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy could be used to directly probe the nitrogen environments within the imidazole ring. This technique would show two distinct signals for the two nitrogen atoms, which are in different chemical environments (one is pyrrole-like, the other is pyridine-like). This data would provide valuable information about the electronic structure of the heterocycle. However, ¹⁵N NMR is a less common technique, and no data has been reported for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.

Identification of Key Functional Groups (e.g., Carbonitrile, N-H)

The IR and Raman spectra would be expected to show characteristic absorption bands for the key functional groups present in this compound.

N-H Stretch: A stretching vibration for the N-H bond of the imidazole ring would be expected, typically appearing in the region of 3200-3500 cm⁻¹. This band is often broad in IR spectra due to hydrogen bonding.

C≡N Stretch: A sharp, intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group would be a key diagnostic peak. This typically appears in the range of 2220-2260 cm⁻¹.

C=N and C=C Stretches: Vibrations associated with the imidazole ring would be expected in the fingerprint region (below 1600 cm⁻¹).

A table of specific vibrational frequencies cannot be created without experimental spectra.

Detailed Vibrational Assignment and Potential Energy Distribution (PED)

A complete vibrational analysis would involve assigning all observed bands in the IR and Raman spectra to specific vibrational modes of the molecule (e.g., stretching, bending, torsions). This is a complex task that is typically accomplished with the aid of computational methods, such as Density Functional Theory (DFT). A Potential Energy Distribution (PED) analysis would quantify the contribution of each internal coordinate to a given normal mode, providing a detailed understanding of the molecule's vibrations. No such detailed analysis has been published for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the nominal molecular weight is approximately 171.98 g/mol . chemicalbook.com In a typical mass spectrum, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For the [M+H]⁺ ion of C₄H₂BrN₃, the expected accurate mass would be calculated and compared against the measured value, typically with a mass accuracy in the parts-per-million (ppm) range, to unequivocally confirm the elemental composition.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 171.95048 |

| [M+Na]⁺ | 193.93242 |

| [M-H]⁻ | 169.93592 |

Note: The data in this table is predicted and serves as a theoretical reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. Imidazole itself exhibits absorption maxima around 207-210 nm. The introduction of a bromine atom and a carbonitrile group, both of which are auxochromes and chromophores, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands.

The specific absorption maxima (λmax) and molar absorptivity (ε) would be characteristic of the compound's electronic structure. For instance, studies on other substituted imidazoles have shown that the nature and position of substituents significantly influence the UV-Vis absorption and fluorescence properties. While the exact spectrum for this compound is not publicly documented, it is anticipated to show absorptions corresponding to π → π* and n → π* transitions characteristic of the substituted imidazole ring.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Although no crystal structure for this compound has been reported in publicly accessible databases, such an analysis would reveal the planarity of the imidazole ring, the conformation of the substituents, and how the molecules pack in the crystal lattice through interactions like hydrogen bonding (N-H···N) and halogen bonding (Br···N). This information is crucial for understanding its physical properties and potential interactions with other molecules.

Elemental Analysis for Purity and Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₄H₂BrN₃) to assess the purity and confirm the stoichiometry of this compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 27.94% |

| Hydrogen | H | 1.01 | 1.17% |

| Bromine | Br | 79.90 | 46.46% |

| Nitrogen | N | 14.01 | 24.43% |

A close correlation between the experimental and theoretical values would provide strong evidence for the compound's purity and the correctness of its assigned molecular formula.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components in a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A patent describing the synthesis of this compound mentions the use of HPLC to monitor the reaction's progress. chemicalbook.com In a typical HPLC analysis, the compound would be dissolved in a suitable solvent and injected into the system. A pure sample would ideally show a single sharp peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength). The presence of additional peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could be used for its analysis, potentially after derivatization to increase volatility. sigmaaldrich.com The gas chromatogram would provide a retention time for the compound, and the coupled mass spectrometer would yield a mass spectrum, aiding in its identification and the characterization of any co-eluting impurities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Spectroscopic Parameter Predictions and Validation with Experimental Data

No published data is available.

No published data is available.

No published data is available.

UV-Vis Absorption Maxima Predictions

The prediction of UV-Vis absorption maxima is a key application of computational chemistry, providing insight into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose.

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, a TD-DFT calculation is performed on the optimized structure to compute the excitation energies and oscillator strengths of the lowest-energy electronic transitions. These excitation energies correspond to the wavelengths of maximum absorption (λ_max).

For a molecule like 2-bromo-1H-imidazole-5-carbonitrile, the principal electronic transitions are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems. The presence of the bromine atom and the cyano group, both of which are electron-withdrawing, is expected to influence the energy levels of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted imidazole (B134444). In related studies on substituted imidazoles, TD-DFT calculations have been successfully used to match and interpret experimental UV-Vis spectra. scholaris.ca The choice of functional and basis set is crucial for accuracy, with hybrid functionals often providing a good balance of cost and precision.

Table 1: Illustrative Predicted UV-Vis Absorption Data for an Imidazole Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.52 | 274 | 0.15 |

| S0 → S2 | 5.10 | 243 | 0.08 |

| S0 → S3 | 5.65 | 219 | 0.45 |

| Note: This table is a representative example based on typical TD-DFT outputs for heteroaromatic molecules and does not represent actual calculated data for this compound. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. researchgate.net

For this compound, molecular docking simulations would involve preparing the 3D structure of the ligand and selecting a relevant protein target. Given the prevalence of imidazole derivatives as enzyme inhibitors, potential targets could include kinases, reverse transcriptase, or bacterial enzymes like InhA or GlcN-6-P synthase. researchgate.netnih.govnih.gov

The docking process uses a scoring function to evaluate thousands of possible binding poses of the ligand within the active site of the protein. The results are ranked based on this score, which estimates the binding free energy. Analysis of the top-ranked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the sp2-hybridized nitrogen), making it adept at forming these interactions.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic residues like the backbone carbonyls of amino acids.

π-π stacking: The aromatic imidazole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on other imidazole-containing compounds have shown that these interactions are crucial for their biological activity. nih.gov

Table 2: Example of Molecular Docking Results for an Imidazole-based Inhibitor

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| InhA (M. tuberculosis) | 2NSD | -8.5 | TYR158, NAD+ | π-π Stacking, H-bond |

| HIV-1 Reverse Transcriptase | 1RT2 | -9.2 | LYS101, LYS103 | H-bond, Hydrophobic |

| GlcN-6-P Synthase | 2VF5 | -7.9 | SER347, GLY301 | H-bond, van der Waals |

| Note: This table presents findings from studies on various imidazole derivatives to illustrate typical docking results and does not represent specific data for this compound. researchgate.netnih.govnih.gov |

Solvent Effects on Molecular Properties and Reactivity (Computational Models)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects using two main approaches: implicit and explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is the most widely used implicit method. It treats the solvent as a continuous dielectric medium rather than individual molecules. This approach is computationally efficient and is effective for calculating how a solvent's polarity affects properties like molecular geometry, electronic structure, and UV-Vis spectra. helmholtz-munich.de

Explicit Solvation Models: These models involve surrounding the solute molecule with a number of individual solvent molecules. This approach, often combined with molecular dynamics (MD) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can capture specific solute-solvent interactions like hydrogen bonding. acs.org

For this compound, computational studies would likely show that polar solvents stabilize the ground state and charged or highly polar transition states, potentially altering reaction rates. The solubility, a key parameter, can also be predicted using these models to calculate the free energy of solvation. helmholtz-munich.de

Table 3: Representative Data on Solvent Effects on a Molecular Property (Dipole Moment)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Toluene | 2.4 | 4.8 |

| Acetone | 20.7 | 6.1 |

| Water | 78.4 | 6.8 |

| Note: This table is illustrative, showing the typical trend of an increasing molecular dipole moment with increasing solvent polarity as predicted by continuum solvation models. |

Reactive Analysis (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides tools to predict chemical reactivity. Fukui functions are among the most powerful of these tools, identifying the regions in a molecule that are most susceptible to different types of attack. hackernoon.com

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons. In practice, it is calculated using a finite difference approximation for three scenarios: faccts.de

f+(r) for Nucleophilic Attack: This function identifies sites most reactive toward a nucleophile (i.e., where an electron is most readily accepted). It is calculated from the electron densities of the neutral molecule and its anion.

f-(r) for Electrophilic Attack: This function identifies sites most reactive toward an electrophile (i.e., where an electron is most readily donated). It is calculated from the electron densities of the neutral molecule and its cation.

f0(r) for Radical Attack: This function is the average of f+(r) and f-(r) and points to sites susceptible to radical attack.

For this compound, one would expect the following based on the electronic nature of the substituents:

The electron-withdrawing cyano group and the electronegative bromine atom would make the imidazole ring electron-deficient. The carbon atoms, particularly C4 and the carbon of the nitrile group, would likely be the most electrophilic sites (highest f+(r) values), making them susceptible to nucleophilic attack.

The nitrogen atoms, especially the unprotonated imine nitrogen, would be the most probable sites for electrophilic attack (highest f-(r) values).

Table 4: Hypothetical Condensed Fukui Function Values for Reactivity Prediction

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C2 | 0.12 | 0.05 |

| N3 | 0.08 | 0.25 |

| C4 | 0.21 | 0.10 |

| C5 | 0.15 | 0.08 |

| C(nitrile) | 0.25 | 0.03 |

| N(nitrile) | 0.09 | 0.18 |

| Br | 0.06 | 0.12 |

| Note: This table provides a hypothetical example of condensed Fukui function values to illustrate how reactivity sites are identified. Higher values indicate greater reactivity for the specified type of attack. These are not actual calculated values. |

Applications in Chemical Synthesis As a Versatile Building Block

Intermediate for the Synthesis of More Complex Heterocyclic Compounds

The dual functionality of 2-bromo-1H-imidazole-5-carbonitrile serves as a gateway for the construction of intricate heterocyclic systems. The bromine atom, typically positioned at the electron-deficient C2 position, is an excellent leaving group, making it amenable to various substitution and cross-coupling reactions. Simultaneously, the nitrile group can participate in cycloadditions or be transformed into other heterocyclic moieties.

This compound is a key intermediate for synthesizing molecules where the imidazole (B134444) ring is fused or linked to other aromatic or heterocyclic systems. For example, the bromine atom can be readily displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-S bonds. This reactivity is fundamental in building larger molecular architectures, which is a common strategy in the development of new pharmaceutical agents and functional materials. The imidazole nucleus is a common feature in many biologically active molecules. orgsyn.org

Research has demonstrated that related brominated imidazoles, such as 6-bromoindole, serve as pivotal building blocks for constructing complex inhibitors. nih.gov For instance, the bromine atom can be substituted via Pd-catalyzed cross-coupling reactions to assemble elaborate structures. nih.gov Similarly, the bromine on the this compound scaffold is expected to undergo analogous transformations. The nitrile group offers a separate reaction pathway, capable of being converted into a tetrazole ring via reaction with azides, or into other nitrogen-containing heterocycles, further expanding its synthetic utility.

Table 1: Examples of Reactions for Synthesizing Complex Heterocycles

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-1H-imidazole-5-carbonitrile | Medicinal Chemistry, Materials Science |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-1H-imidazole-5-carbonitrile | Organic Electronics, Probe Synthesis |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-Amino-1H-imidazole-5-carbonitrile | Pharmaceutical Scaffolds |

| [2+3] Cycloaddition | Sodium Azide | 2-(5H-Tetrazol-5-yl)-1H-imidazole | Bioisostere for Carboxylic Acid |

Precursor for Diversified Imidazole Scaffolds with Tunable Functionality

The true power of this compound lies in its capacity to act as a precursor for a diverse library of imidazole derivatives. The term "tunable functionality" refers to the ability to selectively modify the bromo and cyano groups to introduce a wide range of electronic and steric properties into the final molecule. This adaptability is crucial in fields like drug discovery, where subtle molecular changes can lead to significant differences in biological activity. chemscene.com

The bromine atom at the C2 position can be substituted by a variety of functional groups through well-established synthetic protocols. This allows for the systematic exploration of the chemical space around the imidazole core. The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into an amide. Each of these transformations introduces a new functional handle that can be used for further derivatization, such as in peptide synthesis or the attachment of solubilizing groups.

For instance, the synthesis of various substituted imidazoles often relies on the condensation of amidines (accessible from nitriles) with α-halo ketones. orgsyn.org This highlights the value of the nitrile group in forming the imidazole ring itself or in post-synthesis modifications. The ability to create diverse scaffolds is also seen in the synthesis of nitro-imidazoles, where substitution patterns are key to the final product. nih.govgoogle.com

Table 2: Diversification of the Imidazole Scaffold

| Target Position | Transformation | Reagent(s) | Resulting Functional Group |

| C2-Bromo | Substitution | R-OH / Base | Ether (-OR) |

| C2-Bromo | Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Alkyl/Aryl (-R) |

| C5-Cyano | Hydrolysis | H₃O⁺ / Heat | Carboxylic Acid (-COOH) |

| C5-Cyano | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

| C5-Cyano | Partial Hydrolysis | H₂O₂ / Base | Amide (-CONH₂) |

Ligand Precursor for Transition Metal-Catalyzed Reactions and Coordination Chemistry

The imidazole ring is a ubiquitous ligand in coordination chemistry and metalloenzymes due to the coordinating ability of its sp²-hybridized nitrogen atoms. This compound and its derivatives are attractive candidates for use as ligands in transition metal complexes. The presence of both a bromo and a cyano group, which are electron-withdrawing, significantly modulates the electronic properties of the imidazole ring.

This electronic modification affects the pKa of the ring nitrogens and their affinity for metal ions, allowing for the fine-tuning of the stability and reactivity of the resulting metal complexes. The nitrile group itself can also act as a coordination site, potentially leading to the formation of bridging ligands or polynuclear complexes.

While direct studies on this compound as a ligand are not extensively documented in the provided results, the use of a closely related compound, 2-bromo-1H-imidazole-4,5-dicarbonitrile, in crystal engineering highlights the interest in this class of compounds for creating coordination polymers and supramolecular assemblies. chemicalbook.com The bromo-substituted imidazole can be used to synthesize organometallic complexes, which can then serve as catalysts themselves or as building blocks for more complex materials. The ability of the imidazole nitrogen to coordinate to a metal, while the bromine atom participates in a subsequent catalytic reaction (e.g., oxidative addition), presents intriguing possibilities for designing novel catalytic systems.

Table 3: Potential Coordination Chemistry Applications

| Feature | Role in Coordination Chemistry | Potential Application |

| Imidazole Nitrogens | Primary coordination sites for metal ions (e.g., Fe, Cu, Zn, Co) | Bioinorganic Chemistry Models, Catalysis |

| Cyano Group | Secondary coordination site, potential for bridging metals | Synthesis of Coordination Polymers, Metal-Organic Frameworks (MOFs) |

| Bromo Substituent | Site for post-coordination modification via cross-coupling | Synthesis of complex, multifunctional ligands |

| Tunable Electronics | Electron-withdrawing groups alter ligand field strength | Fine-tuning catalytic activity and redox potentials of metal centers |

Advanced Applications in Materials Science and Catalysis

Potential in Functional Materials Development

The imidazole (B134444) nucleus is a fundamental component in various scientific fields, including materials science. mdpi.com The presence of both a bromo and a cyano group on the imidazole ring of 2-bromo-1H-imidazole-5-carbonitrile offers multiple reaction sites for polymerization and modification, making it a versatile precursor for functional materials.

The bromine atom can be utilized in cross-coupling reactions to introduce various organic moieties, leading to the formation of polymers with tailored electronic and physical properties. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to further modify the polymer backbone or to introduce specific functionalities. These modifications can influence properties such as thermal stability, conductivity, and solubility.

The development of materials from imidazole derivatives is an active area of research. For instance, imidazole-based compounds are explored for their potential in creating metal-organic frameworks (MOFs) and other coordination polymers. bldpharm.com These materials have applications in gas storage, separation, and catalysis. The bifunctional nature of this compound makes it a candidate for constructing such complex architectures.

Table 1: Potential Functional Material Applications

| Material Type | Potential Application | Role of this compound |

|---|---|---|

| Conductive Polymers | Organic Electronics | Monomer for polymerization |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Organic Linker |

Exploration in Dyes for Optical Applications and Solar Cells

Imidazole derivatives have been successfully incorporated into the design of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net These dyes typically consist of a donor, a π-bridge, and an acceptor group. The imidazole ring can act as a component of the π-conjugated system, facilitating charge transfer from the donor to the acceptor.

Research into bifacial dye-sensitized solar cells (BFDSCs), which can absorb light from both sides, further expands the potential applications of novel dyes. rsc.org The development of new dyes with broad absorption spectra and high molar extinction coefficients is a key objective in this field. The versatility of this compound allows for systematic structural modifications to fine-tune these optical properties.

Table 2: Research Findings on Imidazole-based Dyes in Solar Cells

| Dye Structure Feature | Impact on Solar Cell Performance | Reference |

|---|---|---|

| Imidazole ring as part of D-D-π-A system | Facilitates charge separation and transport | researchgate.net |

| Carbazole as donor group | Good photostability | researchgate.net |

| Cyanoacetic acid as acceptor/anchor | Strong anchoring to TiO2 surface | researchgate.net |

Role in Catalytic Systems and Organocatalysis

The imidazole moiety is a key component in many enzymatic catalytic systems, most notably in the amino acid histidine. mdpi.com This has inspired the development of imidazole-containing compounds as catalysts in synthetic chemistry. Imidazoles can act as Brønsted acids or bases, nucleophilic catalysts, and ligands for transition metal catalysts. sciopen.com

The compound this compound can serve as a precursor for various catalytic species. The nitrogen atoms of the imidazole ring can coordinate with metal ions, forming catalytically active metal complexes. sciopen.com The substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity. acs.org

Furthermore, the field of organocatalysis, which utilizes small organic molecules as catalysts, has seen the emergence of imidazole-based systems. mdpi.com The ability of the imidazole ring to participate in hydrogen bonding and to act as a proton shuttle is crucial for its catalytic activity. While direct catalytic applications of this compound are not extensively documented, its derivatives hold potential for the design of new organocatalysts for a variety of organic transformations. The presence of the bromine atom and the nitrile group offers handles for covalent attachment to solid supports, enabling the development of heterogeneous catalysts that are easily separable and recyclable.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glyoxal (B1671930) |

| Formaldehyde |

| Ammonia (B1221849) |

| Histidine |

| Guanine |

| Adenosine |

| Cimetidine |

| Benzyl |

| Aminoethylpiperazine |

| Ammonium (B1175870) acetate (B1210297) |

| 4-bromo-1,2-diaminobenzene |

| Cyanogen bromide |

| Carbon disulfide |

| Potassium hydroxide (B78521) |

| 2',7'-dichlorofluorescin diacetate |

| 2',7'-dichlorofluorescein |

| 4-aminoantipyrine |

| Triphenylamine |

| Cyanoacetic acid |

| Rhodanine-3-acetic acid |

| Thionyl chloride |

| N-bromosuccinimide |

| 1,3-dibromo-5,5-dimethylhydantoin |

| Phenothiazine |

| 3,4-dihydroxyhydrocinnamic acid |

| 3-(2- bromo-4,5-dihydroxyphenyl)propanoic acid |

| 3-(2- cyano-4,5-dihydroxyphenyl)propanoic acid |

| 3-(4,5-dihydroxy-2-nitrophenyl)propanoic acid |

| Methyl 3-(2-bromo-4,5-dimethoxyphenyl) propanoate |

| Ethyl carbamate |

| Phenol |

| Sodium nitroprusside |

| Sodium hydroxide |

| Sodium hypochlorite |

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific medicinal chemistry research applications or biological activity studies could be identified for the chemical compound this compound.

While the imidazole scaffold is a well-recognized "privileged pharmacophore" in drug discovery, known for its presence in numerous compounds with a wide range of biological activities including antibacterial, antifungal, and anticancer properties, this general importance of the imidazole class does not extend to specific, publicly available data for this compound.

Chemical suppliers list this compound in their catalogs, confirming its synthesis and commercial availability. However, this availability does not correspond to any published research on its biological effects.

Consequently, the requested article, which was to be strictly focused on the specified compound, cannot be generated due to the absence of the necessary scientific data in the public domain. There are no findings on its potential biological interactions at a molecular level, no records of it being tested against bacterial, fungal, or helminth species, and no mechanistic studies to report.

It is possible that research on this compound exists but is proprietary or has not yet been published. Without accessible data, any article on the medicinal chemistry of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Medicinal Chemistry Research Applications in Vitro Investigations

Mechanistic Research for In Vitro Biological Effects

Enzyme Inhibition Studies (In Vitro)

No specific data is available for 2-bromo-1H-imidazole-5-carbonitrile.

Receptor Binding Modulations (In Vitro)

No specific data is available for this compound.

Metal Complex Formation and Their Impact on Cellular Systems (In Vitro)

No specific data is available for this compound.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

No specific data is available for this compound.

It is crucial to distinguish between isomers in chemical and medicinal research, as even minor structural changes can lead to vastly different biological and chemical properties. Therefore, extrapolating data from 5-bromo-1H-imidazole-2-carbonitrile to predict the behavior of this compound would be scientifically unsound.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific characteristics and potential applications of this compound.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes for Analogues

While the synthesis of the parent 2-bromo-1H-imidazole-5-carbonitrile is achievable, future research will likely focus on the development of more efficient, scalable, and versatile synthetic methodologies for its analogues. A key area of interest will be the exploration of one-pot multicomponent reactions, which offer atom and step economy. For instance, a convergent approach involving the reaction of a suitable glyoxal (B1671930) derivative, an amino acid or its equivalent as a source of the C4-C5 bond and nitrile group, and a brominating agent could provide a direct route to a variety of substituted analogues.

Furthermore, the application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could significantly reduce reaction times and improve yields. researchgate.net The development of solid-phase synthetic strategies, where the imidazole (B134444) core is anchored to a resin, would facilitate the rapid generation of libraries of this compound derivatives for high-throughput screening.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Atom and step economy, diversity-oriented synthesis. | Discovery of novel reaction cascades and catalyst systems. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction parameters and reactor design. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Exploration of solvent-free conditions and new catalysts. researchgate.net |

| Solid-Phase Synthesis | Facile purification, library generation. | Development of suitable linkers and cleavage strategies. |

Exploration of Under-investigated Reactivity Pathways and Mechanistic Elucidation

The reactivity of this compound is largely dictated by the interplay of its functional groups. While the bromine atom is a prime site for cross-coupling reactions, its reactivity can be modulated by the electronic nature of the nitrile group and the protonation state of the imidazole ring. Future investigations should delve into less conventional reactivity patterns.

For example, the potential for the nitrile group to participate in cycloaddition reactions or to be transformed into other functional groups, such as tetrazoles or amides, in the presence of the C2-bromo substituent warrants detailed investigation. Mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods, will be crucial to unravel the intricate reaction pathways and to develop predictive models for reactivity. researchgate.net Understanding the tautomeric equilibrium of the imidazole ring and its influence on reactivity will also be a key area of focus. bohrium.com

Design and Synthesis of Advanced Derivatives with Tailored Physicochemical and Biological Profiles

The true value of this compound lies in its potential as a scaffold for the synthesis of advanced derivatives with tailored properties. By strategically modifying the three key positions—the C2-bromo, the C5-nitrile, and the N1-H—a vast chemical space can be explored.

For instance, Suzuki, Stille, and Sonogashira cross-coupling reactions at the C2 position can be employed to introduce a wide array of aryl, heteroaryl, and alkyl substituents, thereby modulating the steric and electronic properties of the molecule. The N1 position can be functionalized with various alkyl or aryl groups to fine-tune solubility and lipophilicity. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, each modification imparting distinct physicochemical and biological characteristics. This systematic approach will enable the design and synthesis of derivatives with optimized profiles for specific applications, such as enhanced binding affinity to a biological target or improved performance in an organic electronic device. nih.govmdpi.com

| Position of Modification | Potential Modifications | Impact on Properties |

| C2-Bromo | Aryl, heteroaryl, alkyl groups via cross-coupling. | Electronic properties, steric bulk, biological activity. |

| N1-H | Alkylation, arylation. | Solubility, lipophilicity, metabolic stability. |

| C5-Nitrile | Hydrolysis to carboxylic acid, reduction to amine, conversion to tetrazole. | Polarity, hydrogen bonding capacity, biological activity. |